molecular formula C22H19ClN4O2S B14985862 N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

Cat. No.: B14985862
M. Wt: 438.9 g/mol
InChI Key: PVDHHIASFTTWLB-UHFFFAOYSA-N
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Description

N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and oxadiazole intermediates, followed by their coupling to form the final product. Common reagents used in these reactions include chlorinating agents, thionyl chloride, and various catalysts to facilitate the formation of the thiazole and oxadiazole rings.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has several scientific research applications:

    Chemistry: The compound is studied for its unique reactivity and potential as a building block for more complex molecules.

    Biology: Researchers investigate its interactions with biological molecules, exploring its potential as a biochemical probe or therapeutic agent.

    Medicine: The compound’s structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Its potential use in material science, such as in the development of new polymers or advanced materials, is also being explored.

Mechanism of Action

The mechanism by which N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The pathways involved may include inhibition or activation of enzymatic activity, disruption of protein-protein interactions, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide: can be compared with other compounds containing thiazole or oxadiazole rings, such as:

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound for research and development in multiple scientific fields.

Properties

Molecular Formula

C22H19ClN4O2S

Molecular Weight

438.9 g/mol

IUPAC Name

N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

InChI

InChI=1S/C22H19ClN4O2S/c1-14-20(15-10-12-17(23)13-11-15)26-22(30-14)24-18(28)8-5-9-19-25-21(27-29-19)16-6-3-2-4-7-16/h2-4,6-7,10-13H,5,8-9H2,1H3,(H,24,26,28)

InChI Key

PVDHHIASFTTWLB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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